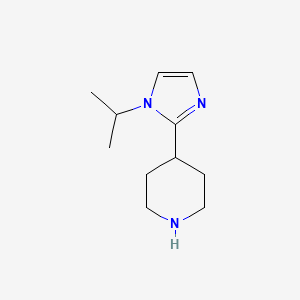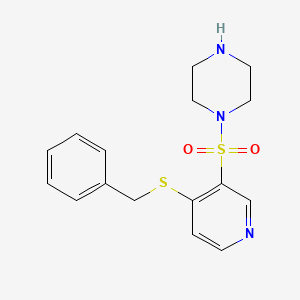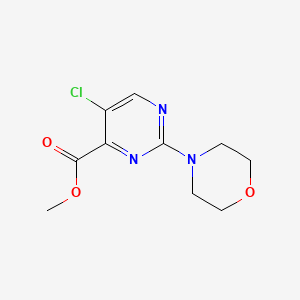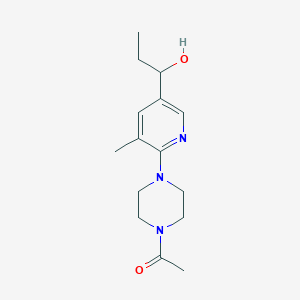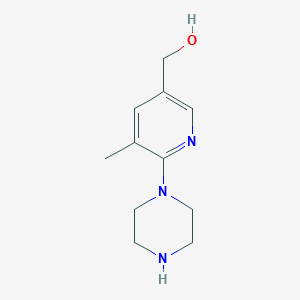
(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol is a chemical compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a piperazine group and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methyl-3-pyridinemethanol and piperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can further optimize the production process.
化学反応の分析
Types of Reactions
(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The piperazine group can participate in substitution reactions, leading to the formation of new compounds with different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like amines or alkyl halides can be used in substitution reactions under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction can produce an alcohol or amine derivative.
科学的研究の応用
(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and molecular pathways.
Material Science: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Industry: The compound finds applications in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The piperazine group can interact with receptors or enzymes, leading to changes in cellular signaling and function. The hydroxymethyl group may also play a role in the compound’s activity by participating in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
5-(Piperazin-1-yl)pyridin-2-amine: This compound features a similar pyridine-piperazine structure but lacks the hydroxymethyl group.
5-(4-Methylpiperazin-1-yl)pyridin-2-amine: Similar to the target compound but with a methyl group on the piperazine ring.
5-(Piperazin-1-yl)picolinic acid: Contains a carboxylic acid group instead of a hydroxymethyl group.
Uniqueness
(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol is unique due to the presence of both the piperazine and hydroxymethyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
1355202-96-8 |
|---|---|
分子式 |
C11H17N3O |
分子量 |
207.27 g/mol |
IUPAC名 |
(5-methyl-6-piperazin-1-ylpyridin-3-yl)methanol |
InChI |
InChI=1S/C11H17N3O/c1-9-6-10(8-15)7-13-11(9)14-4-2-12-3-5-14/h6-7,12,15H,2-5,8H2,1H3 |
InChIキー |
DPCNLAURVCVLOG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1N2CCNCC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



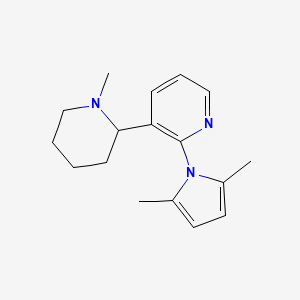
![1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B11809294.png)
